tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride molecular weight and exact mass
tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride molecular weight and exact mass
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a hydrophilic aminohydroxy moiety and a sterically hindered tert-butyl ester, make it a valuable synthon for the introduction of a β-hydroxy-α-amino acid motif into more complex molecules. The hydrochloride salt form enhances its stability and handling properties as a solid. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization, and its applications in the pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses. The key properties of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 197.7 g/mol | [1] |
| Exact Mass (of free base) | 161.1052 Da | [2][3] |
| Molecular Formula | C₇H₁₆ClNO₃ | [1] |
| CAS Number | 2225141-74-0 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis Protocol
The synthesis of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride can be achieved through a two-step process starting from the corresponding amino acid, 3-amino-2-hydroxypropanoic acid (isoserine). The following protocol is based on established methods for the tert-butylation of amino acids and subsequent salt formation.[4]
Part 1: Synthesis of tert-Butyl 3-amino-2-hydroxypropanoate (Free Base)
Reaction Principle: This step involves the esterification of the carboxylic acid group of isoserine with isobutylene in the presence of a strong acid catalyst. The tert-butyl group is introduced as a protecting group for the carboxylic acid, preventing its participation in subsequent reactions.
Experimental Procedure:
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Reaction Setup: To a solution of 3-amino-2-hydroxypropanoic acid (1 equivalent) in dioxane, add a catalytic amount of a strong acid such as p-toluenesulfonic acid (PTSA) (0.1 equivalents).
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Addition of Isobutylene: Cool the mixture in a pressure vessel (autoclave) and add an excess of isobutylene (3-5 equivalents).
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Reaction: Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully vent the excess isobutylene. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 3-amino-2-hydroxypropanoate as an oil or a waxy solid.
Part 2: Formation of the Hydrochloride Salt
Reaction Principle: The free amine of the synthesized ester is protonated with hydrochloric acid to form the stable and easily handleable hydrochloride salt.
Experimental Procedure:
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Dissolution: Dissolve the crude tert-butyl 3-amino-2-hydroxypropanoate in a dry, non-polar organic solvent such as diethyl ether or dichloromethane.
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Acidification: Cool the solution to 0°C and slowly add a stoichiometric amount (1 equivalent) of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane).
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Stir the slurry for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration.
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Drying: Wash the collected solid with a small amount of cold, dry solvent and dry it under vacuum to yield tert-butyl 3-amino-2-hydroxypropanoate hydrochloride.
Analytical Characterization
The identity and purity of the synthesized tert-butyl 3-amino-2-hydroxypropanoate hydrochloride should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the carbon backbone will appear as multiplets in the region of 3-4 ppm. The protons of the amine and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon of the ester will appear downfield, typically in the range of 170-175 ppm.
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Mass Spectrometry (MS):
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Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to the exact mass of C₇H₁₆NO₃⁺, which is approximately 162.1125.
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Applications in Drug Development
The tert-butyl group in medicinal chemistry is a common motif used to enhance metabolic stability and modulate pharmacokinetic properties.[5][6] The tert-butyl ester in this building block serves as a protecting group for the carboxylic acid, allowing for selective modification of the amino and hydroxyl functionalities.
This chiral building block is particularly useful in the synthesis of:
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Peptidomimetics: The β-hydroxy-α-amino acid structure is a key component of many biologically active peptides and peptidomimetics.
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Chiral Ligands: The amino and hydroxyl groups can be used to coordinate with metal centers, making this compound a precursor for chiral ligands in asymmetric catalysis.
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Novel Heterocyclic Systems: The functional groups present in this molecule provide multiple points for cyclization reactions to form novel heterocyclic scaffolds for drug discovery.
References
-
PubChem. tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride. Available from: [Link]
- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts. WO2003053909A1.
-
PubChemLite. Tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (C7H15NO3). Available from: [Link]
-
National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. 2013. Available from: [Link]
-
PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. 2015. Available from: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. PubChemLite - Tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (C7H15NO3) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - (s)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride (C7H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
